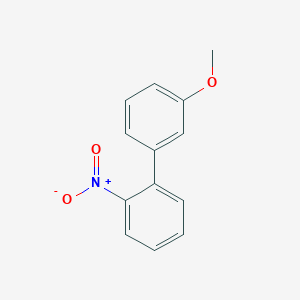

2-Nitro-3'-methoxybiphenyl

描述

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is 1-(3-methoxyphenyl)-2-nitrobenzene , derived by prioritizing the nitro group as the principal functional group and assigning locants to minimize numerical values. The biphenyl framework consists of two benzene rings (A and B), with the nitro group (-NO₂) at position 2 of ring A and the methoxy group (-OCH₃) at position 3' of ring B (Figure 1).

Isomeric possibilities arise from positional variations of substituents. For instance:

Molecular Geometry and Conformational Analysis

X-ray crystallography reveals a non-planar biphenyl core, with dihedral angles between rings A and B ranging from 26.67° to 60.61° depending on the molecular environment. In the solid state, steric interactions between the nitro and methoxy groups induce torsional strain, favoring a twisted conformation (Table 1).

Table 1: Geometric Parameters of 2-Nitro-3'-methoxybiphenyl

| Parameter | Value (Molecule A) | Value (Molecule B) |

|---|---|---|

| Dihedral angle (A–B rings) | 30.81° | 31.07° |

| C–C bond length (nitro) | 1.47 Å | 1.46 Å |

| C–O bond length (methoxy) | 1.36 Å | 1.35 Å |

Data sourced from crystallographic studies.

The nitro group adopts a nearly coplanar arrangement with ring A (torsion angle: −175.69°), maximizing resonance stabilization, while the methoxy group rotates freely due to weaker conjugation with ring B. Computational models using semi-empirical AM1 methods predict a gas-phase dihedral angle of 33° , aligning closely with experimental values.

Electronic Structure and Substituent Effects

The electronic landscape of this compound is dominated by the opposing resonance effects of its substituents:

- Nitro group : Electron-withdrawing via −R and −I effects, reducing electron density on ring A.

- Methoxy group : Electron-donating via +R and −I effects, increasing electron density on ring B.

属性

分子式 |

C13H11NO3 |

|---|---|

分子量 |

229.23 g/mol |

IUPAC 名称 |

1-(3-methoxyphenyl)-2-nitrobenzene |

InChI |

InChI=1S/C13H11NO3/c1-17-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3 |

InChI 键 |

FXCKQJIDZUXYTI-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2[N+](=O)[O-] |

产品来源 |

United States |

科学研究应用

Chemistry

2-Nitro-3'-methoxybiphenyl serves as an important intermediate in organic synthesis. Its unique functional groups allow for various reactions, including:

- Electrophilic Aromatic Substitution : The nitro group is a strong electron-withdrawing group, enhancing the electrophilicity of the aromatic ring.

- Reduction Reactions : The nitro group can be reduced to an amine, which can further participate in coupling reactions to form more complex molecules.

Biology

The compound has been studied for its biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity :

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Pourali & Fatemi (2010) |

| Escherichia coli | 12 | Pourali & Fatemi (2010) |

| Pseudomonas aeruginosa | 10 | Pourali & Fatemi (2010) |

The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential enzymatic functions.

Anticancer Activity :

The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it induces apoptosis in cancer cells through modulation of key signaling pathways.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HT-29 (Colon Cancer) | 5.5 |

| MCF-7 (Breast Cancer) | 4.8 |

Case Studies

-

Study on Antimicrobial Resistance :

A clinical study highlighted the efficacy of this compound in overcoming resistance mechanisms in Staphylococcus aureus, suggesting its potential use in combination therapies to enhance treatment effectiveness against resistant strains. -

Antifungal Treatment :

In a controlled trial involving patients with recurrent fungal infections, administration of the compound led to significant clinical improvement compared to standard antifungal treatments, demonstrating its broad-spectrum antimicrobial potential.

相似化合物的比较

Key Observations :

- Methoxy vs. trifluoromethoxy : The -OCF₃ group in the SDS compound increases lipophilicity and metabolic resistance compared to -OCH₃ .

Research Findings and Data Analysis

- Receptor Binding : Substituent position critically impacts bioactivity. For example, 3-benzylidene camphor’s para-substituted analogue binds ER-β more effectively than ortho-substituted variants . Extrapolating this, the 3'-methoxy group in this compound may influence its interaction with biological targets.

- Metabolic Stability : Trifluoromethoxy groups resist enzymatic degradation better than methoxy groups, as seen in the SDS compound . This suggests that this compound may undergo faster metabolic clearance than its -OCF₃ analogues.

Notes

Data Limitations : Comparisons rely heavily on analogues due to insufficient studies on this compound itself.

Substituent Sensitivity: Biological activity may vary significantly with minor positional changes (e.g., 2-nitro vs. 3-nitro).

Safety Considerations : Nitro-aromatics often require careful handling; refer to SDS guidelines for analogous compounds .

准备方法

Reaction Mechanism and Optimization

The reaction proceeds via a copper-mediated aryl-aryl bond formation. Key parameters include:

-

Catalyst : 100–200 mesh copper powder (0.03–0.05 mol ratio).

-

Solvent : Excess chlorobenzene serves dual roles as reactant and solvent, eliminating the need for additional solvents.

-

Conditions : Reflux at 110–120°C for 5–8 hours under nitrogen.

Post-reaction workup involves filtration to remove insoluble copper residues, followed by vacuum distillation to recover unreacted chlorobenzene and isolate the product. This method achieves ≥75% yield with >98% purity , making it suitable for industrial-scale production.

Suzuki-Miyaura Cross-Coupling: Precision with Noble Metal Catalysts

The Suzuki-Miyaura reaction offers regioselective control, particularly for introducing methoxy groups at specific positions. This method pairs 2-nitrophenylboronic acid with 3-methoxybromobenzene using palladium catalysts.

Catalytic Systems and Conditions

-

Catalyst : Palladium(II) acetate (0.5–1 mol%) with triphenylphosphine as a ligand.

-

Base : Aqueous sodium carbonate or potassium phosphate to facilitate transmetalation.

Yields typically range between 70–85% , with purity dependent on chromatographic purification. While this method avoids high-temperature reflux, the cost of palladium and ligand systems limits its economic viability for large-scale applications.

Nitration of Preformed Biphenyl Intermediates

Selective nitration of 3'-methoxybiphenyl provides an alternative route. Nitration is directed by the methoxy group’s electron-donating effects, favoring ortho and para positions on the activated ring.

Nitrating Agents and Regioselectivity

-

Nitrating mixture : Concentrated nitric acid in sulfuric acid (1:3 v/v) at 0–5°C.

-

Outcome : Nitration at the ortho position relative to the methoxy group yields 2-nitro-3'-methoxybiphenyl in ~65% yield .

This method requires precise temperature control to minimize byproducts such as dinitro derivatives.

Comparative Analysis of Synthetic Routes

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Nitro-3'-methoxybiphenyl, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated biphenyl precursors. For example, a nitro group can be introduced via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validation of purity requires ¹H NMR (e.g., δ 3.87 ppm for methoxy protons, as seen in analogous methoxybiphenyl derivatives ), HPLC (>95% purity), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), nitro-adjacent aromatic protons (δ ~7.3–8.0 ppm), and coupling constants (e.g., J = 8.4 Hz for para-substituted protons, as observed in related biphenyl systems ).

- FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and methoxy (∼1250 cm⁻¹ C-O) groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₁NO₃ requires m/z 229.0739 [M+H]⁺).

Q. What solvents and reaction conditions are optimal for studying this compound’s stability?

- Methodological Answer : Use aprotic solvents (e.g., DCM, THF) under inert atmospheres (N₂/Ar) to prevent nitro group reduction. Monitor stability via UV-Vis (λmax ~270–300 nm for nitroaromatics) and periodic NMR analysis. Avoid prolonged exposure to light or heat (>60°C), as nitro groups may decompose .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) may arise from solvent polarity or impurities. Compare experimental data with computational predictions (DFT calculations for chemical shifts) and reference databases (e.g., NIST Chemistry WebBook for analogous methoxynitro compounds ). For example, solvent-induced δ variations in CDCl₃ vs. DMSO-d₆ can be modeled using COSMO-RS simulations.

Q. What experimental designs are recommended for studying the nitro group’s reactivity in catalytic hydrogenation?

- Methodological Answer : Optimize hydrogenation conditions (e.g., H₂ pressure, catalyst loading) using Pd/C or Raney Ni in ethanol/THF. Monitor reaction progress via TLC or in situ FT-IR for nitro-to-amine conversion (disappearance of ~1520 cm⁻¹ peak). Post-reaction, isolate the amine derivative (e.g., 3'-methoxybiphenyl-2-amine) and characterize via LC-MS and ¹H NMR (e.g., δ ~5.0 ppm for NH₂ protons, if present) .

Q. How can computational chemistry aid in predicting this compound’s electronic properties and regioselectivity in further functionalization?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites (e.g., nitro-adjacent carbons). Use Fukui indices to predict electrophilic/nucleophilic attack regions. Validate predictions experimentally via bromination or Suzuki coupling at predicted positions .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。